CID 78061993
Description
CID 78061993 is a chemical compound identified in research involving Citrus essential oil (CIEO) fractionation and characterization. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and vacuum distillation (Figure 1C) were employed to isolate and quantify its presence in CIEO fractions .
Properties
Molecular Formula |
C6H14Cl2Si2 |
|---|---|
Molecular Weight |
213.25 g/mol |
InChI |
InChI=1S/C6H14Cl2Si2/c1-10(2,3)5-4-9-6(7)8/h6H,4-5H2,1-3H3 |
InChI Key |
FAKORZHVOZTMHK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC[Si]C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for compounds like CID 78061993 typically involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
CID 78061993 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.
Biology: It may have applications in studying biological pathways and interactions.
Medicine: Potential therapeutic applications could be explored based on its chemical properties.
Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of CID 78061993 involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is not available, similar compounds often exert their effects by binding to enzymes or receptors, modulating their activity, and influencing biological processes.
Comparison with Similar Compounds
Structural and Functional Analogues
(a) Hexachlorocyclohexane Isomers ()
However, HCH isomers are environmental pollutants with distinct toxicological profiles, whereas CID 78061993’s natural origin in CIEO suggests divergent applications (e.g., aromatherapy vs. pesticidal use) .
(b) Oscillatoxin Derivatives ()

Oscillatoxin D (CID 101283546) and its methylated derivative (CID 185389) are marine-derived polyketides with macrocyclic lactone structures. While structurally distinct from this compound, their isolation via chromatographic methods (similar to this compound’s fractionation in Figure 1C) highlights shared analytical challenges in purifying bioactive natural products .
(c) Brominated Aromatic Compounds ()
CAS 1761-61-1 (C₇H₅BrO₂), a brominated benzoic acid derivative, shares functional group diversity and moderate molecular weight (201.02 g/mol) with this compound.
Physicochemical and Analytical Properties
| Property | This compound | Hexachlorocyclohexane (CAS 608-73-1) | Oscillatoxin D (CID 101283546) | CAS 1761-61-1 |
|---|---|---|---|---|
| Molecular Weight | Not specified (likely 200–300 g/mol) | 290.83 g/mol | ~800 g/mol (estimated) | 201.02 g/mol |
| Solubility | Likely lipid-soluble (CIEO context) | Low water solubility | Lipophilic (marine origin) | 0.687 mg/mL |
| Analytical Method | GC-MS, vacuum distillation | GC-MS, EPA reference methods | HPLC, NMR | Synthesis via A-FGO catalysis |
| Applications | Aromatherapy, natural products | Pesticides, environmental contaminants | Biomedical research | Organic synthesis intermediates |
Functional Comparisons
- In contrast, oscillatoxins exhibit cytotoxicity, and HCH isomers are neurotoxic .
- Synthetic Accessibility : CAS 1761-61-1 is synthesized via green chemistry methods (e.g., A-FGO catalyst in THF), whereas this compound is isolated from natural sources, limiting scalable production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
